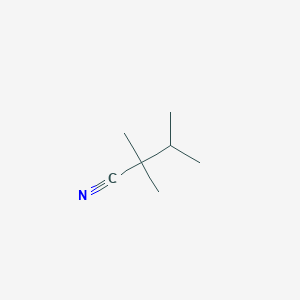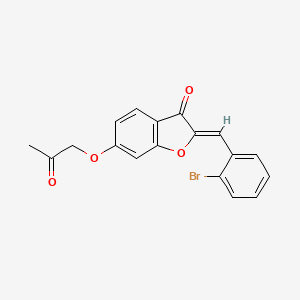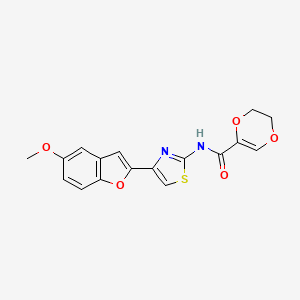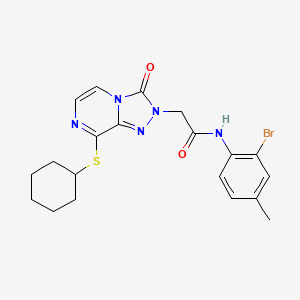
2,2,3-Trimethylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2,3-Trimethylbutanenitrile” is a chemical compound with the CAS Number: 26154-43-8 . It has a molecular weight of 111.19 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N/c1-6(2)7(3,4)5-8/h6H,1-4H3 . This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound is a powder with a melting point between 22-25 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Oxidation and Combustion Properties
Research has explored the oxidation properties of 2,2,3-trimethylbutane, also known as 2,2,3-trimethylbutanenitrile, particularly in the context of combustion. Baldwin et al. (1981) studied the oxidation of 2,2,3-trimethylbutane by adding traces of the alkane to mixtures of hydrogen and oxygen. They observed that propene, isobutene, and 2,2,3-trimethylbut-1-ene were major initial products, indicating significant reactivity under these conditions (Baldwin, Walker, & Walker, 1981).
Potential as a Gasoline Octane Booster
2,2,3-Trimethylbutane has been identified as a potential gasoline octane booster due to its high research octane number (RON). Atef et al. (2019) conducted a study developing a detailed kinetic model for 2,2,3-trimethylbutane combustion, highlighting its potential in enhancing gasoline performance (Atef et al., 2019).
Selective Formation on Solid Acids
The selective formation of 2,2,3-trimethylbutane on solid acids has been another area of interest. Ahn, Temel, and Iglesia (2009) found that 2,2,3-trimethylbutane selectively forms from dimethyl ether at low temperatures on acid zeolites, indicating its potential for specific chemical synthesis pathways (Ahn, Temel, & Iglesia, 2009).
Vibrational Analysis
The vibrational properties of 2,2,3-trimethylbutane have been analyzed to understand its molecular structure and behavior. Crowder and Gross (1983) obtained liquid and solid-state infrared spectra for this compound, contributing to a more comprehensive understanding of its molecular dynamics (Crowder & Gross, 1983).
Decomposition Studies
Studies on the decomposition of 2,2,3-trimethylbutane, especially in the presence of oxygen, have provided insights into its stability and reactivity. Atri, Baldwin, Evans, and Walker (1978) investigated its decomposition and found that certain radicals formed by its attack react primarily through C—C homolysis (Atri, Baldwin, Evans, & Walker, 1978).
Rate of H-Abstraction by OH Radicals
Liu, Khaled, Giri, Assaf, Fittschen, and Farooq (2017) measured the reaction rate coefficients for the abstraction of H atoms by OH radicals from 2,2,3-trimethylbutane, which is essential for understanding its behavior in chemical reactions (Liu, Khaled, Giri, Assaf, Fittschen, & Farooq, 2017).
Safety and Hazards
The compound is classified as dangerous with hazard statements including H228, H301, H311, H315, H319, H331, and H335 . These codes represent various hazards such as flammability and toxicity. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Mode of Action
The mode of action of 2,2,3-Trimethylbutanenitrile is currently unknown due to the lack of research on this specific compound . It’s possible that it could interact with biological systems in a variety of ways, depending on its concentration, the specific environment, and the presence of other molecules.
Result of Action
The molecular and cellular effects of this compound are currently unknown . More research is needed to determine how this compound might interact with cells and what effects it might have at the molecular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can all affect how a compound behaves. For this compound, these factors could potentially influence its solubility, reactivity, and overall behavior in a biological system .
Eigenschaften
IUPAC Name |
2,2,3-trimethylbutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(2)7(3,4)5-8/h6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJGIODFNBVSRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2387675.png)
![6-(3,5-Dimethyl-1,2-oxazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2387676.png)
![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2387679.png)
![N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2387683.png)

![5-[(4-methylpiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2387685.png)



![1-(benzo[d]oxazol-2-yl)-N-(4,5-dimethylthiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2387694.png)
![ethyl 4-[(2-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2387695.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2387696.png)
![[(2-Chloro-4-fluorobenzoyl)amino]acetic acid](/img/structure/B2387697.png)
